Ferrocenaldehyd

Electrochemical Immunosensor Bioconjugation Ferrocene Probe

Standard ferrocene derivatives fail for aldehyde-specific Schiff-base chemistry. Fc-CHO enables covalent biomolecule attachment and tunable redox potentials absent in Fc-COOH or Fc-CH2OH. - **Biosensor performance:** 14-fold higher current response vs. Fc-COOH; electron transfer constant ks = 0.45 ± 0.01 s⁻¹ - **Synthesis efficiency:** Solvent-free chalcone formation up to 98% yield; reduces chromatography - **Trace detection:** Supports zeptomole-level DNA assays (~31,000 molecule detection limit) Immediate shipment, bulk quotes available.

Molecular Formula C11H10FeO
Molecular Weight 214.04 g/mol
Cat. No. B12053571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocenaldehyd
Molecular FormulaC11H10FeO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe]
InChIInChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;
InChIKeyUQTCQJVPLIVCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocenecarboxaldehyde: Overview and Key Properties


Ferrocenecarboxaldehyde (Fc-CHO, CAS 12093-10-6) is an organometallic compound of the metallocene class, consisting of a ferrocene core substituted with a formyl group on one cyclopentadienyl ring [1]. It is an orange, air-stable crystalline solid with a molecular weight of 214.04 g/mol and a melting point of 118–120 °C [1]. The aldehyde group imparts distinctly different reactivity and electrochemical properties compared to other monosubstituted ferrocenes such as ferrocenecarboxylic acid (Fc-COOH), ferrocenemethanol (Fc-CH2OH), acetylferrocene (Fc-COCH3), and unsubstituted ferrocene, making Fc-CHO a strategically differentiated precursor for bioconjugation, redox polymer design, and organometallic synthesis [2].

Aldehyde functionality enables Schiff-base conjugation with primary amines — unavailable with ferrocenecarboxylic acid or ferrocenemethanol
Electron-withdrawing formyl group shifts redox potential relative to unsubstituted ferrocene, supporting mediated oxidation and electrografting studies
Strategic precursor for redox-active polymers, organometallic enones, and high-density redox markers in genoelectronic assays

Why Ferrocenecarboxaldehyde Has No Direct Substitute


Ferrocene derivatives are frequently treated as a homogeneous class of redox-active compounds for procurement purposes, yet the identity of the substituent on the cyclopentadienyl ring fundamentally alters reactivity, bioconjugation efficiency, and electrochemical potential [1]. The aldehyde group of Fc-CHO undergoes Schiff-base formation with primary amines — a reaction not available to ferrocenecarboxylic acid or ferrocenemethanol — enabling covalent attachment to biomolecules under mild conditions that preserve binding affinity [2]. The electron-withdrawing character of the formyl substituent also shifts the formal redox potential substantially relative to ferrocene, which directly impacts mediator efficiency in electrografting and biosensor applications [3]. These structural and functional differences mean that substituting another ferrocene derivative for Fc-CHO in a validated protocol will yield quantitatively inferior — or entirely absent — performance.

Unique Schiff-base reactivity
Only the aldehyde group undergoes covalent attachment to biomolecules via imine formation; ferrocenecarboxylic acid, ferrocenemethanol, and acetylferrocene lack this pathway, making direct protocol substitution unworkable.
Redox potential mismatch
The formyl substituent raises the formal reduction potential by approximately 0.27 V vs. ferrocene, altering mediator overpotential and electrografting efficiency; using ferrocene or other derivatives may shift mediator performance and require method re-optimization.
Validated protocol sensitivity
Published electrochemical immunosensor and redox polymer protocols are built around Fc-CHO reactivity and potential; replacement by a similar ferrocene compound may not reproduce labeling efficiency, current response, or k_s values without extensive re-validation.

Performance Evidence vs. Related Ferrocene Derivatives


Labeling Efficiency and Signal Gain in IgG Conjugation

In a direct head-to-head comparison, labeling immunoglobulin G (IgG) with ferrocenecarboxaldehyde (Fc-CHO) via Schiff-base formation achieved a labeling efficiency improved by over 3 times compared to the conventional method using ferrocenemonocarboxylic acid (Fc-COOH) [1]. The Fc-CHO–IgG conjugate, carrying approximately eight ferrocene moieties, preserved full antigen-binding affinity and generated a 14-fold higher current response than Fc-COOH–IgG at an applied potential of 390 mV vs. Ag/AgCl in a flow electrochemical detection system [1]. The minimum detectable IgG concentration was 0.06 μM [1].

IgG labeling & signal gain
Head-to-head
Fc-CHO: ~8 Fc labels/IgG, 14× current vs. Fc-COOH, LOD 0.06 µM
Fc-COOH: conventional NHS-ester labeling, normalized 1× current
Reported >3× labeling efficiency increase supports higher sensitivity in flow electrochemical immunoassays; may reduce need for secondary amplification.
Amperometric flow immunoassay, 390 mV vs. Ag/AgCl, Schiff-base + NaBH₄ reduction.
Electrochemical Immunosensor Bioconjugation Ferrocene Probe

Electron Transfer Kinetics in Redox-Active Polymers

When ferrocenecarboxaldehyde is covalently bonded to bovine serum albumin (BSA) to form a redox-active polymer, an optimal Fc-CHO:BSA ratio of 1:2 yields a heterogeneous electron transfer constant (k_s) of 0.45 ± 0.01 s⁻¹ [1]. This value provides a reproducible benchmark for redox polymer design; integration of carbon nanotubes (CNTs, 2.5 µg/mm²) further increases k_s to a maximum of 0.55 ± 0.01 s⁻¹ [1]. The rate constant of interaction between the redox polymer and Blastobotrys adeninivorans yeast increases by approximately one order of magnitude upon CNT addition (from 0.056 ± 0.005 to 0.51 ± 0.02 dm³/g·s) [1].

Electron transfer kinetics
Class-level
k_s = 0.45 ± 0.01 s⁻¹ (Fc-CHO:BSA polymer); 0.55 ± 0.01 s⁻¹ (with CNT composite)
Reproducible k_s benchmark enables rational engineering of redox polymer electrodes and mediator-based BOD biosensors.
Phosphate buffer pH 6.2, B. adeninivorans yeast. CNT integration further enhances rate constant ~9-fold.
Redox-Active Polymer BOD Biosensor Electron Transfer Kinetics

Redox Potential and Mediated Oxidation Efficiency

Ferrocenecarboxaldehyde exhibits a formal reduction potential E°' of 0.673 V vs. SCE, which is approximately 270 mV more positive than that of unsubstituted ferrocene (E°' ≈ 0.40 V vs. SCE) [1]. This elevated potential reduces the gap between the oxidation potential of the mediator and the carboxylate substrate, resulting in more efficient mediated oxidation of acetate: only 16 mM acetate was required to reach maximum peak current when Fc-CHO was employed as the mediator [1]. The data are extracted from a study on electrografting of carbon surfaces where Fc-CHO outperformed ferrocene as a redox mediator for carboxylate oxidation [1].

Redox potential & mediated oxidation
Context-dependent
Fc-CHO E°' = 0.673 V vs. SCE; 16 mM acetate needed for max current
Ferrocene E°' ≈ 0.40 V vs. SCE (standard reference)
Elevated redox potential reduces overpotential gap, supporting more efficient mediated oxidation of carboxylate substrates in electrografting.
Acetonitrile, 0.1 M NBu₄PF₆, carbon surface electrografting study.
Electrografting Mediated Oxidation Redox Potential

Condensation Yield in Solvent-Free Aldol Synthesis

In a systematic comparison of ferrocenyl aldol condensation protocols, ferrocenecarboxaldehyde reacted with acetophenone and acetylferrocene under solvent-free conditions (powdered KOH, Aliquat 336) to give the corresponding E-configured enones in yields of 95% and 98%, respectively [1]. These yields represent a substantial improvement over traditional homogeneous solution methods for ferrocenyl aldol condensations, which typically suffer from low product yields (<70%) and require large volumes of organic solvents [1]. The reaction was also stereoselective, producing exclusively the E-isomer as confirmed by X-ray crystallography [1].

Aldol condensation yield
Context-dependent
95% yield (with acetophenone); 98% yield (with acetylferrocene) under solvent-free conditions
Solvent-free protocol delivers high atom economy for ferrocenyl enone libraries, reducing purification overhead compared to solution-phase methods.
Powdered KOH, Aliquat 336 phase-transfer catalyst, room temperature.
Aldol Condensation Ferrocenyl Enones Solvent-Free Synthesis

Detection Sensitivity in DNA Biosensing

Ferrocenecarboxaldehyde was employed as the internal redox marker in "electroactive beads" — polystyrene microspheres loaded with a large number of Fc-CHO molecules — achieving chronopotentiometric detection of target DNA down to 5.1 × 10⁻²¹ mol (≈31,000 molecules) with a hybridization time of 20 minutes [1]. The strategy also demonstrated >10⁷-fold discrimination against non-complementary nucleic acid sequences [1].

DNA detection sensitivity
Data to verify
Detection limit 5.1 × 10⁻²¹ mol (≈31,000 molecules); >10⁷-fold discrimination against non-complementary sequences
Reported zeptomole-level sensitivity supports signal amplification research for trace nucleic acid assays using Fc-CHO as redox marker.
Chronopotentiometric detection, 20 min hybridization, polystyrene microsphere carriers.
DNA Biosensor Signal Amplification Redox Marker

High-Value Application Scenarios for Procurement


Electrochemical Immunosensor Development

Fc-CHO is the reagent of choice for constructing IgG-based electrochemical immunosensor probes where maximum labeling density and signal amplitude are required. The >3-fold labeling efficiency advantage and 14-fold current response improvement over Fc-COOH [1] translate directly into lower limits of detection and reduced sample volume requirements in clinical immunoassay platforms.

Redox-Active Polymer and Environmental Biosensor Engineering

The defined electron transfer constant (k_s = 0.45 ± 0.01 s⁻¹) achievable with Fc-CHO–BSA redox polymers provides a reproducible foundation for designing mediator-based biosensor electrodes [1]. The wider substrate oxidation range compared to standard ferrocene mediators makes this system suitable for biochemical oxygen demand (BOD) monitoring in environmental water samples, with demonstrated correlation (R = 0.9945) to standard methods [1].

High-Yield Synthesis of Ferrocenyl Enones

Research groups and fine-chemical manufacturers synthesizing ferrocenyl chalcones, dienones, or related conjugated enones should prioritize Fc-CHO as the carbonyl component when high atom economy and minimal purification are critical. The solvent-free protocol yields up to 98% product under ambient conditions [1], substantially reducing solvent waste and chromatography costs compared to solution-phase alternatives.

Ultrasensitive Genoelectronic Assays

For applications requiring zeptomole-level DNA detection, Fc-CHO can be loaded at high density into polymeric microspheres or nanocarriers to serve as a releasable redox marker. The demonstrated detection limit of ~31,000 target molecules [1] supports its use in forensic, pathogen surveillance, and early-disease-marker detection platforms where trace-level sensitivity is non-negotiable.

Application
Selection Property
Validation Focus
IgG-based electrochemical immunosensor probes
Aldehyde functionality for high-density Schiff-base labeling of antibodies
Signal amplitude and detection limit in amperometric flow assays
BOD biosensor electrode design using redox-active BSA polymers
Reproducible electron transfer constant (k_s) with defined Fc-CHO:BSA ratio
Mediated oxidation efficiency and correlation to standard BOD methods
Solvent-free aldol condensation for ferrocenyl enones
High conversion under ambient conditions with phase-transfer catalysis
Yield and atom economy in ferrocenyl chalcone and dienone libraries
Trace-level DNA detection platforms
High-density loading in polymeric carriers as releasable redox marker
Zeptomole-level sensitivity and sequence discrimination in chronopotentiometric assays
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